molecular formula C23H18BrN3O6 B11999233 4-(2-(2-(2-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 2-bromobenzoate CAS No. 765288-14-0

4-(2-(2-(2-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 2-bromobenzoate

Cat. No.: B11999233
CAS No.: 765288-14-0
M. Wt: 512.3 g/mol
InChI Key: CSIAZEBGZOVRAW-AFUMVMLFSA-N
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Description

4-(2-(2-(2-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 2-bromobenzoate is a complex organic compound with the molecular formula C23H18BrN3O6. It is known for its unique structure, which includes a nitrophenoxy group, a propanoyl group, a carbohydrazonoyl group, and a bromobenzoate group.

Preparation Methods

The synthesis of 4-(2-(2-(2-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 2-bromobenzoate involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the nitrophenoxy intermediate, followed by the introduction of the propanoyl and carbohydrazonoyl groups. The final step involves the coupling of the phenyl 2-bromobenzoate moiety. Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency .

Chemical Reactions Analysis

4-(2-(2-(2-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 2-bromobenzoate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-(2-(2-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 2-bromobenzoate involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the carbohydrazonoyl group may form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Properties

CAS No.

765288-14-0

Molecular Formula

C23H18BrN3O6

Molecular Weight

512.3 g/mol

IUPAC Name

[4-[(E)-[2-(2-nitrophenoxy)propanoylhydrazinylidene]methyl]phenyl] 2-bromobenzoate

InChI

InChI=1S/C23H18BrN3O6/c1-15(32-21-9-5-4-8-20(21)27(30)31)22(28)26-25-14-16-10-12-17(13-11-16)33-23(29)18-6-2-3-7-19(18)24/h2-15H,1H3,(H,26,28)/b25-14+

InChI Key

CSIAZEBGZOVRAW-AFUMVMLFSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Br)OC3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

CC(C(=O)NN=CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Br)OC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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